1H,1H,2'H,3H-Decafluorodipropyl ether

Description

Significance of Fluorinated Ethers in Contemporary Chemical Research

Fluorinated ethers, a class of organic compounds where one or more hydrogen atoms in an ether molecule are replaced by fluorine, have garnered substantial attention in modern chemical research. The incorporation of fluorine atoms imparts a range of desirable properties, including high thermal stability, chemical inertness, low flammability, and unique solvation characteristics. These attributes have led to their use in diverse fields, from high-performance lubricants and heat-transfer fluids to advanced materials and pharmaceuticals. In recent years, their application as electrolyte components in high-energy-density batteries has become a particularly active area of investigation. The modulation of the degree and position of fluorination within the ether molecule allows for the fine-tuning of properties such as ionic conductivity and electrochemical stability, making them critical components in the development of next-generation energy storage solutions. rsc.orgrsc.org

Historical Development and Evolution of Perfluorinated and Partially Fluorinated Ethers

The journey of fluorinated ethers is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century. However, it was in the mid-20th century, with the advent of new fluorination techniques such as electrochemical fluorination (ECF), that the synthesis of a wide array of perfluorinated and partially fluorinated compounds, including ethers, became feasible on an industrial scale. Initially, the focus was on perfluorinated ethers due to their exceptional stability, leading to their use as replacements for chlorofluorocarbons (CFCs) and halons.

Over time, a more nuanced understanding of structure-property relationships has emerged. Researchers have increasingly turned their attention to partially fluorinated ethers, also known as hydrofluoroethers (HFEs). These compounds strike a balance between the extreme stability of their perfluorinated counterparts and the desirable solvation properties of hydrocarbon ethers. The development of synthetic methods, such as the Williamson ether synthesis adapted for fluorinated alcohols, has enabled the creation of a vast library of HFEs with tailored properties for specific applications.

Positioning of 1H,1H,2'H,3H-Decafluorodipropyl Ether within the Landscape of Fluorinated Ether Chemistry

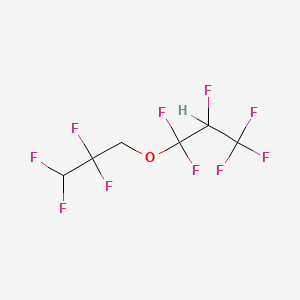

This compound, with the chemical formula C6H4F10O, is a partially fluorinated ether. It is structurally characterized by a dipropyl ether backbone with ten fluorine atoms and four hydrogen atoms. This specific arrangement of fluorine and hydrogen atoms places it within the class of hydrofluoroethers.

Its significance in the current landscape of fluorinated ether chemistry is primarily associated with its potential use as a co-solvent or additive in electrolytes for high-voltage lithium-ion and lithium-sulfur batteries. Research in this area explores how the degree of fluorination and the distribution of fluorine atoms within the ether structure influence key electrolyte properties such as lithium salt solubility, ionic conductivity, and the formation of a stable solid-electrolyte interphase (SEI) on the electrodes. osti.gov The presence of both fluorinated and non-fluorinated segments in its structure is a key feature being investigated for optimizing battery performance. rsc.org

Below is a table summarizing the key identifiers and physical properties of this compound.

| Property | Value |

| Molecular Formula | C6H4F10O |

| Molecular Weight | 282.08 g/mol |

| CAS Number | 65064-78-0 |

| Appearance | Clear Liquid |

| Boiling Point | 104 °C |

| Synonyms | 1,1,1,2,3,3-Hexafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane, 1,1,1,2,3,3,6,6,7,7-Decafluoro-4-oxaheptane |

Data sourced from various chemical suppliers and databases.

Scope and Objectives of Academic Inquiry into this compound

The primary focus of academic inquiry into this compound appears to be driven by the pursuit of safer and more efficient energy storage systems. The main objectives of research involving this compound include:

Electrolyte Formulation for Lithium Batteries: Investigating its efficacy as a non-flammable co-solvent or additive in liquid electrolytes to enhance the safety and performance of high-voltage lithium-ion and lithium-sulfur batteries.

Structure-Property Relationship Studies: Understanding how its specific degree and pattern of fluorination impact crucial electrolyte characteristics, such as the solvation of lithium salts, ionic transport, and electrochemical stability window.

Interfacial Chemistry Analysis: Studying the role of this compound in the formation and composition of the solid-electrolyte interphase (SEI) on both the anode and cathode, which is critical for long-term cycling stability. osti.gov

Comparative Analysis: Benchmarking its performance against other partially fluorinated ethers and conventional carbonate-based electrolytes to identify optimal molecular designs for next-generation batteries. researchgate.net

While its application in the battery sector is the most prominent area of research, its properties may also make it a candidate for other applications where a balance of fluorinated and hydrocarbon characteristics is desired, such as in specialized solvents or cleaning agents. However, publicly available academic literature is currently dominated by its relevance to electrochemical energy storage.

Established Synthetic Routes for Related Fluorinated Ethers

The synthesis of fluorinated ethers often leverages and adapts classical etherification methods, with modifications to accommodate the electronic effects of fluorine substituents. The high electronegativity of fluorine can significantly influence the reactivity of adjacent functional groups, necessitating tailored reaction conditions.

Williamson Ether Synthesis Variants for Fluoroalcohols

The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. fluorine1.ruchemicalbook.com This method is broadly applicable and remains one of the simplest and most popular techniques for preparing both symmetrical and asymmetrical ethers. fluorine1.ru The general mechanism involves the deprotonation of an alcohol to form a potent nucleophile, the alkoxide, which then displaces a halide from an alkyl halide. researchgate.net

For the synthesis of fluorinated ethers, this reaction is adapted to use fluoroalcohols. The acidity of fluoroalcohols is generally higher than their non-fluorinated counterparts, facilitating the formation of the corresponding alkoxide. However, the nucleophilicity of the resulting fluoroalkoxide can be diminished due to the electron-withdrawing nature of the fluorine atoms.

The reaction conditions for Williamson ether synthesis involving fluoroalcohols are critical and have been a subject of extensive research. Key parameters include the choice of base, solvent, and temperature.

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis of Fluorinated Ethers chemicalbook.com

| Parameter | Typical Conditions |

| Base | Sodium hydride (NaH), Potassium hydroxide (B78521) (KOH), Sodium hydroxide (NaOH) |

| Solvent | Tetrahydrofuran (THF), Dimethyl sulfoxide (B87167) (DMSO), Benzene, Dioxane |

| Alkylating Agent | Alkyl bromides, Alkyl iodides, Alkyl tosylates |

| Temperature | 40°C to reflux |

| Reaction Time | Several hours to several days |

For instance, alkyl ethers of 1H,1H-perfluorononan-1-ol have been prepared using sodium hydride in THF at 40°C, followed by reaction with an alkyl bromide at reflux for four days. chemicalbook.com Another variation employs phase-transfer catalysis, using a base like concentrated sodium hydroxide with a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt in a biphasic system. chemicalbook.com

Alkoxymercuration-Demercuration Approaches

Alkoxymercuration-demercuration is a two-step method for the synthesis of ethers from alkenes and alcohols. youtube.comsfdchem.com This reaction pathway is particularly useful as it proceeds with Markovnikov regioselectivity and avoids the carbocation rearrangements that can plague acid-catalyzed ether synthesis. youtube.comsfdchem.com

The first step, alkoxymercuration, involves the reaction of an alkene with an alcohol in the presence of a mercury salt, typically mercuric acetate (B1210297) (Hg(OAc)₂) or mercuric trifluoroacetate (B77799) (Hg(OCOCF₃)₂). mdpi.com This results in the formation of an organomercury intermediate. The subsequent demercuration step involves the reduction of the C-Hg bond, usually with sodium borohydride (B1222165) (NaBH₄), to yield the ether. mdpi.com

While this method is well-established for non-fluorinated ethers, its application to the synthesis of fluorinated ethers, particularly from fluoroalcohols, is less common in readily available literature. The principle, however, remains the same: the addition of a fluoroalkoxy group and a hydrogen atom across the double bond of an alkene.

Reaction Scheme for Alkoxymercuration-Demercuration:

Alkoxymercuration: R-CH=CH₂ + R'OH + Hg(OAc)₂ → R-CH(OR')-CH₂(HgOAc) + HOAc

Demercuration: R-CH(OR')-CH₂(HgOAc) + NaBH₄ → R-CH(OR')-CH₃

This method provides a reliable route to ethers with a specific regiochemical outcome.

Advanced Fluorination and Etherification Techniques Applied to Precursors

Modern organic synthesis has seen the development of numerous advanced techniques for the formation of C-F and C-O bonds, many of which are applicable to the synthesis of fluorinated ethers. These methods often employ specialized reagents and catalysts to achieve high efficiency and selectivity.

One significant area of advancement is in catalytic fluorination. fluorine1.ru Transition-metal catalysis, for example using palladium or copper, has been employed for the formation of C-F bonds. fluorine1.ruchemicalbook.com These methods can be used to introduce fluorine into a precursor molecule which is then subjected to an etherification reaction.

Furthermore, direct C-H fluorination has emerged as a powerful tool. sibran.ru This allows for the late-stage introduction of fluorine into a molecule, potentially simplifying synthetic routes. For instance, pyridines have been selectively fluorinated adjacent to the nitrogen atom using silver(II) fluoride (B91410) (AgF₂). sibran.ru

The addition of alcohols to fluoroalkenes is another important method for synthesizing fluorinated ethers. This reaction is often catalyzed by a base, such as potassium hydroxide or sodium hydride. The reaction of tetrafluoroethylene (B6358150) with various alcohols in the presence of KOH at elevated temperatures and pressures is a well-documented example.

Targeted Synthesis of this compound

The targeted synthesis of this compound, also known by its synonym 1,1,1,2,3,3-hexafluoropropyl 2,2,3,3-tetrafluoropropyl ether, involves the formation of an ether linkage between a hexafluoropropyl group and a tetrafluoropropyl group.

Precursor Selection and Optimization Strategies

Based on the structure of the target molecule, the most logical precursors are a C₃ fluoroalcohol and a C₃ fluoroalkene. Specifically, the likely precursors are:

2,2,3,3-Tetrafluoropropan-1-ol (CHF₂CF₂CH₂OH) : This alcohol provides the tetrafluoropropyl moiety of the final ether.

Hexafluoropropene (B89477) (CF₃CF=CF₂) : This fluoroalkene provides the hexafluoropropyl moiety.

The reaction involves the nucleophilic addition of the alcohol to the double bond of the fluoroalkene. The regioselectivity of this addition is crucial. The alkoxide generated from 2,2,3,3-tetrafluoropropan-1-ol will attack the double bond of hexafluoropropene. Due to the strong electron-withdrawing effect of the trifluoromethyl group, the internal carbon of the double bond is the most electrophilic site, leading to the desired product.

Reaction Conditions and Catalysis Development

The addition of a fluoroalcohol to a fluoroalkene is typically base-catalyzed. The base deprotonates the alcohol to form the more nucleophilic alkoxide, which then initiates the attack on the fluoroalkene.

A closely related synthesis, that of 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether, provides a valuable model for the conditions required. In that synthesis, 2,2,3,3-tetrafluoro-1-propanol (B1207051) is reacted with tetrafluoroethylene in the presence of potassium hydroxide and water at elevated temperatures (around 85°C) and pressures (0.5 to 0.8 MPa). chemicalbook.com

Extrapolating from this, the synthesis of this compound would likely involve the following conditions:

Table 2: Proposed Reaction Conditions for the Synthesis of this compound

| Parameter | Proposed Condition | Rationale |

| Alcohol | 2,2,3,3-Tetrafluoropropan-1-ol | Provides the tetrafluoropropyl group. |

| Alkene | Hexafluoropropene | Provides the hexafluoropropyl group. |

| Catalyst | Potassium hydroxide (KOH) or other strong base | To deprotonate the fluoroalcohol. |

| Solvent | Water or a polar aprotic solvent | To facilitate the reaction and dissolve the base. |

| Temperature | Elevated (e.g., 50-100°C) | To overcome the activation energy of the reaction. |

| Pressure | Elevated (e.g., >1 atm) | To maintain the gaseous hexafluoropropene in the reaction mixture. |

The reaction would proceed via the formation of the potassium salt of 2,2,3,3-tetrafluoropropan-1-ol, which then adds across the double bond of hexafluoropropene. The workup would involve separation of the organic phase containing the desired ether from the aqueous phase and purification, likely by distillation.

An In-depth Look at this compound: Synthesis, Purification, and Sustainable Approaches

The realm of fluorinated compounds holds a significant position in modern chemistry, with applications spanning from pharmaceuticals to advanced materials. Among these, this compound, a hydrofluoroether (HFE), has garnered attention for its unique properties. This article provides a focused exploration of the chemical methodologies employed in the synthesis and purification of this specific ether, alongside a discussion on the integration of green chemistry principles for a more sustainable production framework.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3-hexafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F10O/c7-2(5(12,13)14)6(15,16)17-1-4(10,11)3(8)9/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOESGSGKEZIPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215384 | |

| Record name | 1,1,1,2,3,3-Hexafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65064-78-0 | |

| Record name | 1,1,1,2,3,3-Hexafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H,2'H,3H-Decafluorodipropyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of 1H,1H,2'H,3H-Decafluorodipropyl ether by mapping the magnetic environments of its hydrogen (¹H), fluorine (¹⁹F), and carbon (¹³C) nuclei.

Proton (¹H) NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical environment of protons dictates their resonance frequency. For this compound, two distinct sets of proton signals are anticipated due to the molecule's asymmetry.

-OCH₂- Protons: The methylene (B1212753) protons adjacent to the ether oxygen are expected to appear in the chemical shift range of 3.4–4.5 ppm. libretexts.org This downfield shift is attributed to the deshielding effect of the electronegative oxygen atom.

-CF₂H Proton: The single proton on the carbon flanked by two fluorine atoms will also exhibit a characteristic chemical shift.

The integration of the signal areas directly corresponds to the ratio of the protons responsible for the signals. mnstate.edu The splitting pattern, or multiplicity, of each signal provides information about the number of neighboring fluorine atoms, following the n+1 rule where 'n' is the number of neighboring nuclei. mnstate.edu

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling |

| -OCH₂- | 3.4 - 4.5 | Triplet of triplets (tt) | Coupling to adjacent -CF₂- and -CHF- groups |

| -CHF- | 5.5 - 6.5 | Triplet of doublets (td) | Coupling to adjacent -CF₂- and -CF(CF₃)- groups |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is particularly powerful for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The spectrum of this compound is expected to be complex, with multiple distinct signals corresponding to the different fluorine environments within the two propyl chains. Each signal's chemical shift, multiplicity, and coupling constant (J-value) provides a wealth of structural information. The significant chemical shift dispersion in ¹⁹F NMR allows for clear resolution of signals from the -CF₃, -CF₂-, and -CHF- groups.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements proton and fluorine NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the attached atoms, particularly the highly electronegative fluorine and oxygen atoms, which cause significant downfield shifts. The carbon signals will also exhibit splitting due to one-bond and two-bond couplings with the attached fluorine atoms (C-F coupling), which can be a valuable tool for assigning signals to specific carbon atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all signals and confirm the precise connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled proton nuclei, helping to trace the proton network through the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for unambiguous assignment of carbon resonances.

Mass Spectrometry (MS) for Molecular Fingerprinting and Isotopic Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. nih.gov This precision allows for the determination of the exact elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound, the monoisotopic mass is calculated to be 282.010247 Da. chemspider.com HRMS analysis would confirm this value, thereby verifying the elemental composition of C₆H₄F₁₀O. cymitquimica.comalfa-chemistry.com

The fragmentation of ethers in a mass spectrometer often occurs via cleavage of the C-C bond adjacent (alpha) to the oxygen atom. libretexts.orgmiamioh.edu For fluorinated compounds, the loss of fragments corresponding to fluorine (M-19) or hydrogen fluoride (B91410) (M-20) can also be observed. whitman.edu Analysis of these fragmentation patterns provides a molecular "fingerprint" that further corroborates the proposed structure.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data

| Ion Adduct | Predicted m/z |

| [M+H]⁺ | 283.01753 |

| [M+Na]⁺ | 304.99947 |

| [M-H]⁻ | 281.00297 |

Table data predicted by computational methods. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be instrumental in assessing its purity and identifying any potential impurities.

The gas chromatography component separates the compound from any contaminants based on their boiling points and interactions with the stationary phase of the GC column. The subsequent mass spectrometry analysis provides detailed structural information based on the fragmentation pattern of the ionized compound. For ethers, fragmentation commonly occurs alpha to the oxygen atom. thermofisher.com In the case of fluorinated compounds, the loss of fragments with mass units of 19 (F) and 20 (HF) can also be indicative.

Hypothetical GC-MS Parameters and Expected Fragmentation:

| Parameter | Value/Type |

| GC Column | A non-polar or mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, would likely be suitable for separating the target compound from potential impurities. |

| Injector Temperature | Typically set above the boiling point of the analyte; a temperature around 150-200°C would be a reasonable starting point. |

| Oven Program | An initial temperature hold followed by a ramp to a final temperature would be employed to ensure good separation of any impurities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns. |

| Expected m/z Fragments | Based on the structure, one could anticipate fragments corresponding to the cleavage of the C-O and C-C bonds adjacent to the ether linkage, as well as losses of HF and various fluorinated alkyl fragments. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Ethers typically exhibit a strong C-O stretching absorption in the fingerprint region of the spectrum, generally between 1000 and 1300 cm⁻¹. For fluorinated ethers, the presence of strong C-F stretching bands is also expected, typically in the range of 1000 to 1400 cm⁻¹. The IR spectrum of this compound would be characterized by these prominent absorptions.

Anticipated IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H | Stretching | 2850 - 3000 |

| C-O-C | Asymmetric Stretching | 1000 - 1300 |

| C-F | Stretching | 1000 - 1400 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While C-F bonds can be observed, the ether linkage (C-O-C) may also provide a characteristic signal. For complex molecules, the Raman spectrum provides a unique fingerprint. The spectral regions of interest for chemical bonds involving fluorine are typically between 600 and 1400 cm⁻¹, and for ether bonds, between 1000–1500 cm⁻¹ and 2800–3000 cm⁻¹.

Chromatographic Techniques for Separation Science and Purity Assessment

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC)

Gas chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), is a primary method for determining the purity of volatile compounds like this compound. An ECD would be particularly sensitive to this highly fluorinated compound. The retention time of the compound under specific conditions (column type, temperature program, and carrier gas flow rate) is a key identifier.

Illustrative GC Purity Analysis Parameters:

| Parameter | Value/Type |

| Column | A capillary column with a stationary phase suitable for separating fluorinated compounds. |

| Detector | Electron Capture Detector (ECD) for high sensitivity to halogenated compounds. |

| Carrier Gas | High-purity nitrogen or helium. |

| Temperature Program | Isothermal or gradient, optimized to separate the main peak from any impurity peaks. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. For fluorinated ethers, reversed-phase HPLC is a common approach. The choice of stationary phase and mobile phase is critical for achieving good separation. Fluorinated stationary phases can offer unique selectivity for fluorinated analytes.

Conceptual HPLC Method for Purity Assessment:

| Parameter | Value/Type |

| Column | A C18 or a specialized fluorinated stationary phase column. |

| Mobile Phase | A gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. |

| Detector | A UV detector (if the compound or impurities have a chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. |

Mechanistic Investigations and Reactivity Studies of 1h,1h,2 H,3h Decafluorodipropyl Ether

Elucidation of Ether Cleavage Mechanisms

The cleavage of the ether bond in 1H,1H,2'H,3H-Decafluorodipropyl ether is a critical aspect of its reactivity profile. The high stability of the C-F bond suggests that the C-O ether linkage is a primary site for chemical transformation.

Catalytic Hydrogenolysis Pathways

Catalytic hydrogenolysis is a key method for cleaving ether bonds, particularly in the valorization of lignin, which is rich in aryl ether linkages. fluorine1.ruresearchgate.net While no specific studies on the catalytic hydrogenolysis of this compound were found, research on other ethers provides a foundational understanding of potential pathways. The process typically involves the use of a transition metal catalyst, such as nickel or palladium, to facilitate the cleavage of the C-O bond in the presence of a hydrogen source. fluorine1.ruresearchgate.netnih.govnih.govthieme-connect.denih.gov For aryl ethers, the reaction often proceeds via oxidative addition of the C-O bond to the metal center. thieme-connect.de Given the aliphatic nature of this compound, the mechanism would likely differ and could be more challenging due to the strength of the aliphatic C-O bond.

Oxidative Degradation Mechanisms

The oxidative degradation of fluorinated ethers is a significant area of research, particularly concerning their environmental fate. Studies on per- and polyfluoroalkyl ether acids (PFEAs) indicate that the presence of a C-H bond can make the molecule susceptible to attack by hydroxyl radicals (•OH). nih.gov The degradation of some polyfluoroalkyl ether acids with a -O-CFH- moiety was observed in the total oxidizable precursor (TOP) assay, which utilizes •OH radicals. nih.gov Conversely, perfluoroalkyl ether acids are generally resistant to •OH attack. nih.gov

For this compound, the presence of C-H bonds on the propyl groups suggests that oxidative degradation could be initiated by hydrogen atom abstraction by strong oxidizing agents like hydroxyl radicals. This would lead to the formation of a carbon-centered radical, which could then undergo further reactions leading to the cleavage of the ether bond. Thermal oxidative degradation studies on linear perfluoroalkyl ethers have shown that these compounds can be unstable at high temperatures in an oxidizing atmosphere, with degradation promoted by the presence of metals. nasa.gov

Acid- and Base-Catalyzed Transformations

The cleavage of ethers by strong acids is a well-established reaction. libretexts.orgwikipedia.orgyoutube.commasterorganicchemistry.comyoutube.com The mechanism typically involves the protonation of the ether oxygen to form a good leaving group, followed by a nucleophilic substitution reaction (SN1 or SN2). libretexts.orgyoutube.commasterorganicchemistry.com For this compound, the strong electron-withdrawing effect of the fluorine atoms would likely decrease the basicity of the ether oxygen, making protonation more difficult and thus slowing down the rate of acid-catalyzed cleavage compared to non-fluorinated ethers. The subsequent nucleophilic attack would likely occur at the carbon atom with the least steric hindrance.

Base-catalyzed transformations of ethers are less common due to the poor leaving group ability of the alkoxide ion. However, computational studies on the base-catalyzed formation of diaryl ethers suggest that the reaction barriers are influenced by the electronic properties of the substituents. nih.gov For fluorinated ethers, base-catalyzed elimination reactions may be possible if there is a hydrogen atom on a carbon adjacent to the ether linkage.

Reactivity Profiles with Common Reagents and within Diverse Chemical Environments

The reactivity of this compound is largely dictated by the presence of highly electronegative fluorine atoms. These impart a high degree of chemical inertness, making the compound suitable for use in demanding environments. labinsights.nl Its inclusion as a component in electrolyte solutions for lithium-ion batteries suggests good electrochemical stability. researchgate.netnsf.govwpmucdn.com Hydrofluoroethers (HFEs) in general exhibit good compatibility with most metals and plastics. labinsights.nlfluorochemie.com

Photochemical and Radiolytic Stability Investigations

The photochemical stability of hydrofluoroethers is an important factor in determining their atmospheric lifetime and global warming potential. Studies on other HFEs, such as CH3OCHF2, CH3OCF3, and CHF2OCH2CF3, have shown that their primary atmospheric degradation pathway is reaction with hydroxyl radicals. nist.govnist.govnasa.gov The atmospheric lifetimes of these compounds were estimated to be on the order of several years. nist.gov It is expected that this compound would exhibit similar photochemical behavior.

Reaction Kinetics and Thermodynamics of Transformations Involving this compound

| Hydrofluoroether | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (years) |

|---|---|---|

| CH₃OCHF₂ (HFE-152a) | (1.16 ± 0.42) × 10⁻¹² × exp{−(1728 ± 133)/T} | 1.8 |

| CH₃OCF₃ (HFE-143a) | (1.10 ± 0.20) × 10⁻¹² × exp{−(1324 ± 61)/T} | 5.1 |

| CHF₂OCH₂CF₃ (HFE-245fa2) | (3.04 ± 0.57) × 10⁻¹² × exp{−(1665 ± 66)/T} | 5.4 |

Computational Chemistry and Theoretical Modeling of 1h,1h,2 H,3h Decafluorodipropyl Ether

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 1H,1H,2'H,3H-decafluorodipropyl ether, these calculations would reveal key details about its stability, reactivity, and the nature of its chemical bonds.

Methods such as Density Functional Theory (DFT) are powerful tools for this purpose. nrel.gov Functionals like B3LYP or the M06-2X, which is well-regarded for its accuracy with organic molecules, would be suitable choices. nrel.govrsc.org These would be paired with a robust basis set, such as 6-311+G(d,p) or def2-TZVP, to ensure a precise description of the electron orbitals, especially around the highly electronegative fluorine atoms. rsc.org

The primary outputs of these calculations include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap is a key indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability.

Electron Density and Charge Distribution: Mulliken or Natural Bond Orbital (NBO) population analysis would be used to determine the partial atomic charges on each atom. This is crucial for understanding the molecule's polarity, the nature of the C-F and C-O bonds, and potential sites for electrophilic or nucleophilic attack. The highly electronegative fluorine atoms are expected to draw significant electron density, creating polarized C-F bonds. emerginginvestigators.org

Bonding Analysis: The calculations would provide quantitative data on bond lengths, bond angles, and dihedral angles for the molecule's optimized, lowest-energy geometry. This structural data forms the basis for all further computational analysis.

Illustrative Data Table: Predicted Electronic Properties The following data is hypothetical and serves to illustrate the expected output from DFT calculations.

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates energy of the outermost electrons. |

| LUMO Energy | +1.2 eV | Indicates energy of the lowest energy unoccupied orbital. |

| HOMO-LUMO Gap | 9.7 eV | A large gap suggests high kinetic stability. |

| Mulliken Charge on Ether Oxygen | -0.65 e | Shows significant negative charge, a site for Lewis acid coordination. |

| Average Mulliken Charge on Fluorine | -0.35 e | Confirms the high electronegativity and electron-withdrawing nature. |

Molecular Dynamics Simulations of this compound in Solvation and Material Systems

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system, providing insights into bulk properties and interactions that cannot be captured by static quantum calculations. mdpi.com MD simulations would model how this compound behaves in condensed phases, such as when dissolved in a solvent or integrated into a material matrix like a polymer or membrane.

The simulation process involves:

Force Field Parameterization: A classical force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations) or a specialized force field for fluorinated compounds, would be used to define the interatomic forces. nih.gov

System Setup: A simulation box is created containing multiple molecules of the ether and the solvent (e.g., water) or material. Periodic boundary conditions are applied to simulate a bulk environment. mdpi.com

Simulation Run: The system's energy is first minimized, then it is gradually heated and equilibrated at the desired temperature and pressure. A production run is then performed, during which the trajectories of all atoms are saved over a period of nanoseconds or longer.

Analysis of these trajectories can yield valuable data on:

Solvation Structure: Radial distribution functions (RDFs) would show how solvent molecules arrange around the ether, revealing details about hydrophobic and hydrophilic interactions. nih.gov

Diffusion Coefficient: The mean squared displacement of the ether over time is used to calculate its diffusion coefficient, a measure of its mobility within the medium. mdpi.comaiche.org This is a crucial parameter for applications where mass transport is important.

Adsorption Behavior: If simulated with a surface (e.g., graphene or a mineral), the adsorption energy and preferred orientation of the ether on the surface can be determined, which is relevant for filtration or lubrication applications. mdpi.com

Illustrative Data Table: Predicted Diffusion Coefficients The following data is hypothetical and illustrates the expected output from MD simulations.

| Medium | Temperature (K) | Predicted Diffusion Coefficient (cm²/s) |

| Water | 298 | 1.2 x 10⁻⁵ |

| Hexane | 298 | 2.5 x 10⁻⁵ |

| Polydimethylsiloxane (PDMS) Matrix | 350 | 0.8 x 10⁻⁶ |

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and structural confirmation of synthesized compounds. rsc.org They are also essential for analyzing the molecule's conformational landscape.

Spectroscopic Prediction: DFT calculations are widely used to predict NMR spectra. For this compound, predicting the ¹⁹F NMR spectrum is particularly important. The calculations would provide isotropic shielding values for each unique fluorine atom, which are then converted to chemical shifts by referencing a standard compound (like CFCl₃). rsc.orgnih.gov Linear scaling methods are often applied to correct for systematic errors in the calculations, improving the accuracy of the prediction. nih.gov Similarly, vibrational frequencies corresponding to IR and Raman spectra can be computed. mdpi.com

Conformational Analysis: The ether molecule possesses several rotatable single bonds (C-C and C-O), leading to multiple possible conformations (rotamers). A conformational search would be performed by systematically rotating key dihedral angles and calculating the potential energy of each resulting structure. This maps out the potential energy surface, allowing for the identification of low-energy, stable conformers and the energy barriers between them. rsc.org The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing an understanding of the molecule's flexibility and predominant shape in solution.

Illustrative Data Tables: Predicted Spectroscopic and Conformational Data The following data is hypothetical and serves to illustrate the expected output.

Table 5.3.1: Predicted ¹⁹F NMR Chemical Shifts (Relative to CFCl₃)

| Fluorine Atom Position | Predicted Chemical Shift (ppm) |

|---|---|

| -CF₂- (next to ether oxygen) | -85.2 |

| -CF₂- (middle of chain) | -123.5 |

Table 5.3.2: Relative Energies of Stable Conformers

| Conformer | Dihedral Angles (C-O-C-C, O-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | gauche, anti | 0.00 |

| 2 | anti, anti | +0.75 |

Computational Design and Screening of Derivatives and Analogs

Computational chemistry enables the rational design and high-throughput screening of new molecules before committing to costly and time-consuming synthesis. researchgate.netresearchgate.net Starting with the this compound backbone, derivatives could be designed to tune specific properties.

The process involves:

In Silico Modification: Creating a virtual library of derivatives by, for example, changing the length of the fluoroalkyl chains, replacing fluorine atoms with other halogens or functional groups, or altering the ether linkage.

Property Prediction: Using high-throughput quantum calculations or machine learning models trained on chemical data, key properties of each derivative are predicted. researchgate.net These properties could include oxidative stability (from LUMO energy), polarity (from dipole moment), and ionic conductivity (if used in an electrolyte). researchgate.netwpmucdn.com

Candidate Selection: The most promising candidates that exhibit the desired combination of properties are identified for further, more detailed computational study or for targeted synthesis and experimental validation. researchgate.net This approach accelerates the discovery of new materials, such as more stable fluorinated solvents for batteries or lubricants with tailored viscosity. wpmucdn.comnih.gov

Illustrative Data Table: Virtual Screening of Ether Derivatives The following data is hypothetical and illustrates a screening workflow.

| Derivative Modification | Predicted Oxidative Stability (V) | Predicted Dipole Moment (Debye) |

| Parent Compound | 5.2 | 2.8 |

| Shorten one -CF₂- group | 5.1 | 2.6 |

| Replace terminal -CF₃ with -CF₂H | 4.9 | 3.1 |

| Insert an extra -CH₂- group | 4.8 | 2.5 |

Reaction Pathway Energetics and Transition State Analysis

Understanding how a molecule might decompose or react is crucial for assessing its stability and potential applications. Computational methods can map out entire reaction pathways and determine the kinetics of these processes.

For this compound, a typical study might investigate its thermal decomposition or its degradation in the presence of a reactive species like a hydroxyl radical (•OH). nih.gov The methodology involves:

Proposing Reaction Steps: Plausible elementary reaction steps are proposed, such as H-abstraction from one of the C-H bonds, or cleavage of a C-O or C-C bond. nih.gov

Locating Transition States: For each proposed step, computational algorithms are used to find the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. dtic.mil The accuracy of this step is critical for obtaining reliable kinetic data.

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy (Ea) for that step. The reaction pathway with the lowest activation energy is generally the most favorable. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products of the intended reaction step.

This analysis provides a detailed mechanistic understanding and allows for the prediction of reaction rate constants and the identification of likely decomposition products. nih.gov

Illustrative Data Table: Predicted Reaction Pathway Energetics The following data is hypothetical and illustrates the results of a reaction mechanism study.

| Proposed Reaction Step (with •OH) | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

| H-abstraction from -CH₂- group | 8.5 | -15.2 |

| C-O Bond Cleavage | 25.0 | +10.5 |

| C-C Bond Cleavage | 32.1 | +12.8 |

Applications in Advanced Materials and Energy Systems Research

Role as an Electrolyte Component in Lithium-Sulfur (Li-S) Secondary Batteries

Lithium-sulfur (Li-S) batteries are a promising energy storage technology due to their high theoretical energy density and the low cost of sulfur. frontiersin.orgnih.gov However, their practical implementation has been hindered by challenges such as the dissolution of lithium polysulfide intermediates, which leads to poor cycling stability and low coulombic efficiency. frontiersin.orgnih.govfrontiersin.org The engineering of the electrolyte is a critical strategy to address these issues, and DIPE has emerged as a valuable component in this endeavor. frontiersin.orgrsc.org

Impact on Electrolyte Viscosity and Ion Transport Properties

Research has shown that electrolytes containing fluorinated ethers, when optimized, can achieve ionic conductivities comparable to those of commercial organic liquid electrolytes, typically in the range of 10⁻⁴ to 10⁻³ S/cm. frontiersin.org The addition of a chemically inert co-solvent like 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) can be used to dilute highly concentrated and viscous solutions to an optimal range for cell application, generally between 0.5 and 1.0M for lithium electrolytes. frontiersin.org The structure of the fluorinated ether molecule itself also plays a role; for instance, smaller HFE molecules can lead to higher ionic conductivity. frontiersin.org This is potentially due to the formation of larger complexes that facilitate ion conduction. frontiersin.org

Solvation Mechanisms of Lithium Salts within 1H,1H,2'H,3H-Decafluorodipropyl Ether-Based Electrolytes

The solvation of lithium salts in DIPE-based electrolytes is a key aspect governing battery performance. Hydrofluoroethers are considered a class of solvents with moderate polarity but low solvation strength for lithium. frontiersin.orgnih.gov This characteristic is advantageous in Li-S batteries as it can suppress the dissolution of polysulfides. frontiersin.org

A unique "micelle-like" solvation mechanism has been proposed for certain HFE-based electrolytes. frontiersin.org In this model, the dissociated lithium ions coordinate with the lithiophilic "head" of the amphiphilic HFE molecule, inducing self-assembly into micelle-like structures. frontiersin.org This formation is crucial for achieving high solubility of lithium salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium bis(fluorosulfonyl)imide (LiFSI) while simultaneously maintaining low solubility for lithium polysulfides. frontiersin.org Experimental evidence from small-angle X-ray scattering (SAXS) has supported the formation of these complex micelle structures. frontiersin.org This anion-rich solvation structure can be achieved even at low salt concentrations. rsc.org

The solvation environment significantly impacts ion transport. In shorter-chain fluoroether solvents, lithium-ion transport primarily occurs through hopping between different solvent chains. In contrast, in longer-chain solvents, a co-diffusion mechanism with the solvent molecules becomes more dominant. nsf.gov The bulky fluorinated groups in these ethers can block lithium ions from coordinating with the oxygen atoms, and the electron-withdrawing nature of fluorine also plays a role. nsf.gov

Interfacial Chemistry at Electrode-Electrolyte Interfaces

The composition of the electrolyte directly influences the formation and properties of the solid electrolyte interphase (SEI) on the lithium metal anode, a critical factor for battery stability and safety. nih.govresearchgate.net Electrolytes containing fluorinated ethers like DIPE contribute to the formation of a stable and passivating SEI. frontiersin.orgxmu.edu.cn

The use of HFEs can significantly reduce lithium anode corrosion, leading to high coulombic efficiency. frontiersin.org The SEI formed in the presence of fluorinated ethers is often rich in lithium fluoride (B91410) (LiF), which is known to be an effective component for stabilizing the anode and minimizing active material loss. nih.gov This stable interface helps to suppress the growth of lithium dendrites, which are a major safety concern and a cause of battery failure. frontiersin.orgnih.gov The result is a more uniform deposition of lithium metal with a smooth surface morphology. frontiersin.orgnih.gov

Furthermore, the reduced reactivity of HFE-based electrolytes with the lithium metal anode contributes to their excellent chemical compatibility. frontiersin.org This improved interfacial stability is crucial for achieving long-term cycling performance. nih.gov

Influence on Battery Cycling Stability, Capacity Retention, and Coulombic Efficiency

The use of DIPE and other HFEs in electrolytes has a demonstrably positive impact on the key performance metrics of Li-S batteries. By suppressing the polysulfide shuttle effect, these electrolytes significantly improve cycling stability and coulombic efficiency. frontiersin.orgnih.govrsc.org

In one study, Li-S cells using an HFE-based electrolyte demonstrated an initial capacity of 1395 mAh g⁻¹ and maintained 71.9% of this capacity over 100 cycles, with a high coulombic efficiency of over 99.5%. frontiersin.orgnih.gov This is a significant improvement compared to baseline electrolytes, which often show rapid capacity decay. frontiersin.org The high coulombic efficiency is a direct result of the stable SEI formed on the lithium anode and the prevention of polysulfide dissolution. frontiersin.orgnih.gov

The ability of these electrolytes to enable stable cycling is a critical step towards the practical application of high-energy-density Li-S batteries. rsc.orggoogleapis.com

Comparative Studies with Other Fluorinated Ether Electrolytes and Co-solvents

The performance of DIPE-based electrolytes is often benchmarked against other fluorinated ethers and co-solvents to understand the structure-property relationships. The choice of the specific fluorinated ether and any co-solvents can significantly impact battery performance. osti.gov

For instance, studies comparing different fluorinated ethers have shown that factors like carbon chain length and viscosity play a crucial role. osti.gov Shorter carbon chains and lower viscosity can be beneficial for performance. osti.gov Common co-solvents used with fluorinated ethers in Li-S battery research include 1,2-dimethoxyethane (B42094) (DME) and 1,3-dioxolane (B20135) (DOL). frontiersin.orgnih.gov The ratio of the fluorinated ether to the co-solvent is a key parameter that is optimized to balance properties like ionic conductivity and polysulfide solubility. chalmers.se For example, a higher content of a fluorinated ether like 2,2,2-trifluoroethyl ether (TFEE) can lead to better coulombic efficiency but also increased cell polarization due to higher viscosity. chalmers.se

Localized high-concentration electrolytes (LHCEs), which often employ a fluorinated ether as a diluent, have also shown promise in improving Li-S battery performance. mdpi.com

Potential Applications in Other Electrochemical Energy Storage and Conversion Devices

While the primary research focus for DIPE has been in Li-S batteries, its favorable properties suggest potential applicability in other electrochemical energy storage and conversion systems. mdpi.commdpi.com The high oxidative stability of electrolytes containing fluorinated ethers, often up to 5.5 V vs. Li/Li+, makes them suitable for high-voltage lithium-ion batteries. nih.govresearchgate.net The ability to form a stable SEI is also a desirable characteristic for any battery system employing a lithium metal anode. researchgate.net

The principles of electrolyte design using fluorinated ethers to control solvation and interfacial chemistry could be extended to other next-generation battery chemistries beyond Li-S, such as lithium-air or sodium-ion batteries, where electrolyte stability and electrode passivation are critical challenges. researchgate.netpku.edu.cn

Research into Its Efficacy as a Specialty Solvent for Fluorinated Compounds and Materials

This compound is explored as a specialty solvent, particularly for fluorinated compounds and polymers. Its molecular structure, containing both hydrocarbon and fluorocarbon segments, imparts unique solvency characteristics.

Partially fluorinated polymers, in contrast to their perfluorinated counterparts, can be soluble in common solvents. chemspider.com The class of hydrofluoroethers (HFEs), to which this compound belongs, is known for good solubility characteristics for many compounds. fluorochemie.com This property is crucial in processes such as the deposition of polymer coatings and the manufacturing of specialized membranes.

The use of fluorinated ethers in battery electrolytes is a subject of ongoing research. These compounds are investigated for their high electrochemical stability, which is a critical factor in developing high-voltage lithium metal batteries. osti.govnih.gov Fluorinated ethers can help in the formation of a stable solid-electrolyte interphase (SEI) on the battery's anode, which is essential for long cycle life and safety. nih.gov While specific performance data for electrolytes containing solely this compound is not extensively published, its inclusion in patented electrolyte formulations underscores its potential in this high-technology application.

Interactive Table: Basic Properties of this compound

| Property | Value |

| Molecular Formula | C6H4F10O |

| Molecular Weight | 282.081 g/mol |

| Appearance | Clear liquid |

Exploration as a Component in High-Performance Heat Transfer Fluids

Hydrofluoroethers (HFEs) are recognized for their suitability as heat transfer fluids due to a combination of desirable properties, including chemical inertness, low toxicity, non-flammability, and a favorable environmental profile with zero ozone depletion potential. fluorochemie.comyujichemtech.comwikipedia.org These fluids can operate over a wide temperature range, making them suitable for both cooling and heating applications. yujichemtech.com

Research into HFE-based heat transfer fluids has shown their effectiveness in various systems. For instance, studies on polymer pulsating heat pipes (B44673) have utilized HFEs as working fluids, demonstrating efficient heat transfer through both sensible heat and phase change. techscience.com The low surface tension and viscosity of HFEs contribute to their performance in such applications. fluorochemie.com

Interactive Table: General Properties of Hydrofluoroethers as Heat Transfer Fluids

| Property | General Characteristic |

| Thermal Stability | High |

| Viscosity | Low |

| Surface Tension | Low |

| Flammability | Non-flammable |

| Ozone Depletion Potential (ODP) | Zero |

| Material Compatibility | Good with most metals and plastics |

Derivatization and Structural Modification Research of 1h,1h,2 H,3h Decafluorodipropyl Ether

Synthesis of Analogs with Modified Fluorination Patterns and Chain Lengths

The synthesis of analogs of 1H,1H,2'H,3H-Decafluorodipropyl ether would likely involve variations of the Williamson ether synthesis, a fundamental reaction for forming ethers. fluorine1.rumasterorganicchemistry.comwikipedia.orgbyjus.comlibretexts.org This method involves the reaction of a fluorinated alcohol with a fluorinated alkyl halide.

To create analogs with modified fluorination patterns, one could envision reacting different partially fluorinated alcohols with various fluoroalkyl halides. For instance, altering the degree of fluorination on either the propyl or dipropyl segment would lead to a library of new compounds. Similarly, analogs with different chain lengths could be synthesized by using longer or shorter fluorinated alcohol or alkyl halide precursors.

While specific studies on this compound are not found, the general methodology is well-established for other fluorinated ethers. fluorine1.ru

Table 1: Hypothetical Analogs of this compound

| Analog Name | Precursor 1 (Alcohol) | Precursor 2 (Alkyl Halide) | Potential Property Variation |

|---|---|---|---|

| 1H,1H,5H,5H-Octafluorodipentyl ether | 2,2,3,3-Tetrafluoropentanol | 1-Bromo-2,2,3,3-tetrafluoropentane | Increased chain length may affect viscosity and boiling point. |

This table is hypothetical and for illustrative purposes only, as specific synthesis data for these analogs of this compound are not available.

Introduction of Specific Functional Groups for Polymerization, Cross-linking, or Further Chemical Transformations

Introducing functional groups onto the this compound backbone would be key to developing new polymers and cross-linked materials. This could be achieved by starting with a precursor that already contains a functional group, such as a hydroxyl or a vinyl group, which can then be incorporated into the final ether structure.

For example, a fluorinated diol could be partially etherified to leave a free hydroxyl group, which could then be used for subsequent polymerization reactions. nih.gov Alternatively, a fluorinated alcohol containing a double bond could be used in the Williamson ether synthesis to produce a fluorinated ether monomer suitable for polymerization. researchgate.net

Cross-linking of perfluoroalkyl polyethers has been studied under conditions like X-ray irradiation, leading to materials with increased molecular weight and altered physical properties. dtic.milnasa.gov While not specific to this compound, these studies indicate that similar strategies could be explored for its derivatives.

Table 2: Potential Functionalized Derivatives of this compound and Their Applications

| Derivative Name | Functional Group | Potential Application |

|---|---|---|

| Hydroxy-terminated this compound | -OH | Monomer for polyesters or polyurethanes |

| Vinyl-terminated this compound | -CH=CH₂ | Monomer for addition polymerization |

This table is hypothetical and for illustrative purposes only, as specific synthesis data for these functionalized derivatives of this compound are not available.

Structure-Property Relationship Studies of this compound Derivatives for Targeted Applications

The relationship between the structure of fluorinated ethers and their properties is a critical area of investigation. For instance, the degree of fluorination and the length of the alkyl chains can significantly impact properties such as boiling point, viscosity, and solvent miscibility.

In the context of battery electrolytes, where this compound has been mentioned in patents, modifications to its structure could influence the electrolyte's ionic conductivity, viscosity, and stability. researchgate.netuchicago.edunih.govresearchgate.net For example, introducing more ether linkages could enhance the solvation of lithium ions, while carefully balancing the fluorine content is crucial for maintaining low flammability and high electrochemical stability.

Systematic studies would be required to establish these relationships for derivatives of this compound, but such specific research is not currently found in the public literature.

Exploration of Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral fluorinated compounds is of great interest, particularly for applications in pharmaceuticals and advanced materials. researchgate.netrsc.orgnih.gov Introducing chirality into the this compound structure could be achieved by using a chiral fluorinated alcohol or alkyl halide as a starting material in the Williamson ether synthesis.

Enantioselective synthesis methods, which aim to produce a single enantiomer of a chiral compound, are a significant focus of modern organic chemistry. For fluorinated ethers, this could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the etherification reaction. researchgate.net

However, there is no specific research available on the synthesis or properties of chiral derivatives of this compound. This remains a potential area for future investigation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H,1H,5H,5H-Octafluorodipentyl ether |

| 1H,1H,2'H-Heptafluorodipropyl ether |

| Hydroxy-terminated this compound |

| Vinyl-terminated this compound |

Environmental Fate and Toxicological Research Perspectives

Degradation Pathways in Environmental Matrices

The persistence and transformation of 1H,1H,2'H,3H-Decafluorodipropyl ether in the environment are governed by its interactions with different environmental compartments: the atmosphere, water, and soil.

Atmospheric Oxidation: The primary degradation pathway for hydrofluoroethers in the environment is through atmospheric oxidation. researchgate.net The presence of hydrogen atoms in the HFE molecule, such as in the -CH2- group of this compound, makes it susceptible to attack by hydroxyl (OH) radicals. researchgate.net This reaction initiates a series of further chemical changes, breaking down the original compound. researchgate.net This process is a key determinant of the compound's atmospheric lifetime. researchgate.net For the broader class of ethers, quantum chemistry and unimolecular reaction theory (RRKM-ME) calculations have been used to study atmospheric oxidation mechanisms, including the role of intramolecular hydrogen shifts in peroxy radicals that form after the initial OH radical attack. rsc.org These reactions can lead to highly oxidized, low-volatility end products that may contribute to secondary organic aerosols. rsc.org

Aquatic Hydrolysis: The carbon-fluorine bond is exceptionally strong, and the ether linkage in HFEs is generally stable. researchgate.netyujichemtech.com Direct hydrolysis of such compounds is typically not a significant degradation pathway under normal environmental pH and temperature conditions. acs.org Research on other fluorinated compounds indicates that hydrolysis is often a slow process unless facilitated by other reactive groups or specific catalytic conditions. acs.org

Biodegradation in Soil: The potential for biodegradation of fluorinated ethers is an area of active research. The strong carbon-fluorine bond generally makes these compounds resistant to microbial degradation. researchgate.net However, studies on other polyfluorinated ether substances have shown that biotransformation can occur if the molecule contains a point of vulnerability, such as a -CH2- moiety adjacent to the ether bond. nih.gov Aerobic biotransformation can proceed via oxidative or hydrolytic O-dealkylation, leading to the formation of unstable fluoroalcohol intermediates that can then undergo spontaneous defluorination. nih.gov Microbial communities in soil and activated sludge have demonstrated the ability to degrade certain organofluorine compounds, often initiated by enzymes with broad substrate specificities that can accept fluorinated substrates. researchgate.netnih.gov For this compound, the presence of a non-fluorinated propyl group attached to the ether oxygen could theoretically serve as a site for microbial attack, though specific studies on this compound are lacking.

Research on Biotransformation and Bioaccumulation Potential

The potential for a chemical to be transformed by and accumulate in living organisms is a key aspect of its environmental risk profile.

Biotransformation Research: Research on the biotransformation of ether per- and polyfluoroalkyl substances (PFAS) indicates that the molecular structure is a key determinant of biodegradability. nih.gov Studies using activated sludge have shown that polyfluorinated ethers containing at least one -CH2- group near the ether linkage can undergo biotransformation. nih.gov The process can involve O-dealkylation, leading to the cleavage of the ether bond and subsequent defluorination of the resulting unstable intermediates. nih.gov While this provides a potential pathway, highly fluorinated ethers are generally more recalcitrant to biodegradation. nih.gov

Bioaccumulation Potential: Bioaccumulation potential is often estimated using the octanol-water partition coefficient (Log Kₒw). A low Log Kₒw value generally indicates a low potential to bioaccumulate in the fatty tissues of organisms. researchgate.net For the HFE class, Log Kₒw values have been estimated to be generally below 3.5. researchgate.net A risk assessment for a related compound, HFE-7500, noted its low potential to bioaccumulate. researchgate.net Given the structural similarities, the bioaccumulation potential for this compound is also expected to be low, although specific experimental data is not available.

Development of Ecotoxicological Research Models and Methodologies for Fluorinated Ethers

To assess the potential environmental risk of chemicals like this compound, researchers develop and apply specific models and methodologies.

Environmental Concentration Modeling: One approach involves using predictive environmental concentration (PEC) models. For example, in a risk assessment of the hydrofluoroether HFE-7500 in Japan, the Higashino model, a Gaussian puff and plume model, was used to predict concentrations in the environment based on estimated atmospheric release data. nih.govacs.org Such models are crucial for estimating exposure levels in various environmental media when direct measurement data is unavailable.

Risk Assessment Frameworks: The ecotoxicological risk is often characterized by comparing the predicted environmental concentration (PEC) with a predicted no-effect concentration (PNEC). This is done by calculating hazard quotients and margins of safety. nih.govacs.org This methodology, detailed in frameworks like the U.S. Environmental Protection Agency's Water Quality Guidance, allows researchers to evaluate potential risks to aquatic life, wildlife, and humans. nih.gov Due to a frequent scarcity of specific toxicity data for individual HFEs, these assessments often rely on conservative assumptions and uncertainty factors to ensure a high margin of safety. nih.govacs.org

Future Research Directions and Emerging Trends for 1h,1h,2 H,3h Decafluorodipropyl Ether

Integration with Novel Battery Chemistries Beyond Lithium-Sulfur Systems

While some fluorinated ethers have been investigated in lithium-sulfur (Li-S) batteries to mitigate the polysulfide shuttle effect, the application of 1H,1H,2'H,3H-Decafluorodipropyl ether should be extended to other advanced battery systems. researchgate.net Future research should focus on its compatibility and performance-enhancing capabilities in chemistries such as:

Sodium-ion Batteries (SIBs): Ether-based electrolytes are emerging as viable alternatives to conventional carbonate-based systems in SIBs due to the formation of a more stable solid electrolyte interphase (SEI). Investigating the electrochemical behavior of this compound in SIBs could reveal benefits in terms of cycling stability and rate capability, particularly with high-capacity alloy anodes like tin. polyu.edu.hk

Magnesium Batteries: A significant challenge in rechargeable magnesium batteries is the development of electrolytes with a wide electrochemical window and high efficiency. frontiersin.org The strong electron-withdrawing nature of the fluorine atoms in this compound could contribute to enhanced anodic stability, a crucial factor for enabling high-voltage magnesium battery systems. frontiersin.orgchemrxiv.org Research into its use in ether-based or hybrid electrolyte formulations for magnesium batteries may lead to breakthroughs in this promising technology. dtu.dknih.gov

High-Voltage Lithium Metal Batteries: Fluorinated ethers are known to improve the oxidative stability of electrolytes, making them suitable for high-voltage cathode materials. nih.govacs.org The future direction for this compound should involve its systematic evaluation as a co-solvent in electrolytes for lithium metal batteries paired with nickel-rich cathodes, focusing on achieving stable long-term cycling. rsc.orgrsc.org

Advanced Spectroscopic and Electrochemical Characterization in Operando and In Situ Conditions

To understand the fundamental mechanisms by which this compound influences battery performance, advanced characterization techniques are essential. Future studies should move beyond conventional electrochemical testing and employ operando and in situ methods to probe the electrode-electrolyte interface in real-time.

Operando Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can be used to track the decomposition pathways of the fluorinated ether during battery cycling. researchgate.net By monitoring changes in the chemical environment of fluorine and hydrogen nuclei, researchers can identify reaction intermediates and stable decomposition products that contribute to the formation of the SEI.

Operando X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for analyzing the chemical composition of the SEI. nih.gov Operando XPS studies would provide direct evidence of the participation of this compound in the formation of a robust, fluorine-rich SEI, which is believed to be critical for stabilizing the anode.

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can probe the solvation structure of lithium ions within the electrolyte. osti.gov By analyzing vibrational modes, researchers can determine how this compound influences the coordination of lithium ions, which has a direct impact on ionic conductivity and charge transfer kinetics. osti.govacs.org

A hypothetical table of expected spectroscopic shifts for this compound in an electrolyte environment is presented below.

| Nucleus/Bond | Chemical Shift/Frequency Range (Expected) | Information Gained |

| ¹⁹F NMR | -70 to -130 ppm | Decomposition products, F-C bond stability |

| ¹H NMR | 3.5 to 4.5 ppm | Changes in the ether backbone, H-C bond stability |

| FTIR (C-F) | 1000 to 1400 cm⁻¹ | Structural integrity of fluorinated groups |

| FTIR (C-O-C) | 1050 to 1150 cm⁻¹ | Ether linkage stability and solvation changes |

High-Throughput Screening and Combinatorial Chemistry Approaches for Electrolyte Formulations

The design of optimal electrolyte formulations is a complex, multi-parameter problem. High-throughput screening (HTS) and combinatorial chemistry offer a pathway to accelerate the discovery of high-performance electrolytes containing this compound.

Computational HTS: By leveraging density functional theory (DFT) calculations, a large number of co-solvents and additives can be virtually screened for their electrochemical stability, solvation properties, and interaction with this compound. researchgate.netnih.gov This approach can prioritize promising candidates for experimental validation, saving significant time and resources.

Automated Experimental HTS: Robotic platforms for automated electrolyte formulation and battery testing can systematically explore a vast compositional space. researchgate.net This would enable the rapid identification of optimal concentrations of this compound and other components to maximize performance metrics such as cycle life and efficiency.

Combinatorial Synthesis: While less common for electrolyte solvents, combinatorial approaches could be envisioned for creating libraries of related fluorinated ethers to establish clear structure-property relationships. acs.org Understanding how modifications to the alkyl chain or the degree of fluorination impact performance would provide valuable design principles for future electrolyte solvents.

The following table outlines a hypothetical HTS workflow for evaluating this compound.

| Screening Stage | Parameters Evaluated | Desired Outcome |

| Computational | HOMO/LUMO energies, Li⁺ solvation energy, viscosity | High oxidative stability, moderate solvation, low viscosity |

| Experimental (Small Scale) | Ionic conductivity, electrochemical window, cycling efficiency | High conductivity, wide stability window, high efficiency |

| Experimental (Full Cell) | Long-term cycling, rate capability, safety testing | Stable capacity retention, high rate performance, non-flammability |

Development of Sustainable Synthesis and Recycling Strategies for the Compound

As with all fluorinated compounds, the environmental impact and sustainability of this compound must be addressed. Future research should focus on green chemistry principles for its synthesis and the development of efficient recycling methods.

Sustainable Synthesis: Research into novel synthetic routes that minimize the use of hazardous reagents and solvents is crucial. researchgate.netyoutube.com This could include exploring catalytic methods or processes that utilize more environmentally benign starting materials. mdpi.com Methods for synthesizing fluorinated ethers from fluorinated alcohols and sulfonate esters have been explored and could be optimized for sustainability. google.com

Recycling from Spent Batteries: The development of processes to recover and regenerate this compound from spent lithium-ion batteries is a critical long-term goal. dntb.gov.uarsc.org Solvent extraction using organic solvents or supercritical CO₂ are potential methods that could be investigated for their effectiveness in selectively removing the fluorinated ether from the electrolyte mixture. solventextraction.gr.jp The presence of fluorine in battery components presents both challenges and opportunities for recycling, and targeted research is needed to manage these materials effectively. binghamton.edu

Establishment of Predictive Models for Performance and Environmental Behavior

To accelerate the adoption of this compound, the development of predictive models based on its physicochemical properties is essential. These models can help to forecast its performance in various battery systems and its potential environmental fate.

Machine Learning for Performance Prediction: By combining computational data and experimental results, machine learning models can be trained to predict key performance indicators such as ionic conductivity, viscosity, and electrochemical stability based on molecular descriptors. chemrxiv.orgresearchgate.net This can guide the rational design of new electrolyte formulations containing this compound.

Quantitative Structure-Activity Relationship (QSAR) Models: These models can correlate the molecular structure of the fluorinated ether with its properties, providing insights into the key structural features that govern performance. chemrxiv.org For example, the degree and position of fluorine atoms can be correlated with oxidative stability. rsc.org

Environmental Fate and Transport Modeling: Predictive models can be used to estimate the persistence, bioaccumulation potential, and toxicity of this compound in the environment. researchgate.netmdpi.com This is crucial for conducting a comprehensive life-cycle assessment and ensuring the long-term sustainability of this compound in battery applications. scholaris.ca

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.